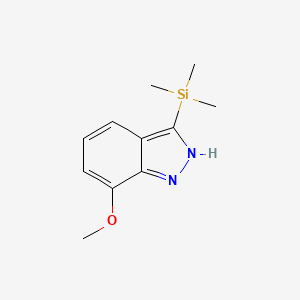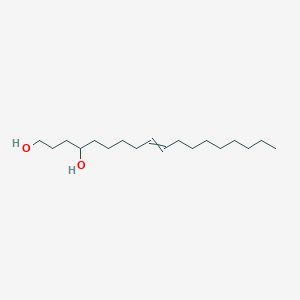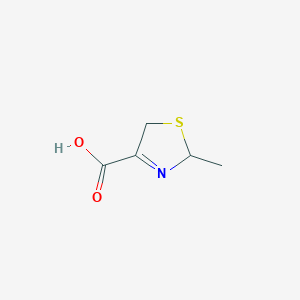
7-Methoxy-3-(trimethylsilyl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-(trimethylsilyl)-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group at the 7-position and a trimethylsilyl group at the 3-position makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-(trimethylsilyl)-2H-indazole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trimethylsilyl groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., NaI), amines (e.g., NH3) in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
7-Methoxy-3-(trimethylsilyl)-2H-indazole has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(trimethylsilyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-phenyl-2H-indazole: Similar structure but with a phenyl group instead of a trimethylsilyl group.
7-Methoxy-3-(4-benzylpiperazin-1-yl)-2H-chromen-2-one: Contains a chromenone core with a methoxy group at the 7-position.
7-Methoxy-3-arylflavone-8-acetic acids: Flavone derivatives with a methoxy group at the 7-position.
Uniqueness
The presence of both a methoxy group and a trimethylsilyl group in 7-Methoxy-3-(trimethylsilyl)-2H-indazole makes it unique compared to other similar compounds. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
679794-97-9 |
|---|---|
Molecular Formula |
C11H16N2OSi |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
(7-methoxy-2H-indazol-3-yl)-trimethylsilane |
InChI |
InChI=1S/C11H16N2OSi/c1-14-9-7-5-6-8-10(9)12-13-11(8)15(2,3)4/h5-7H,1-4H3,(H,12,13) |
InChI Key |
KXNCJTFHIYFJCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)

![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
-](/img/structure/B12530556.png)




![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
